

Application Notes: Immunohistochemical Detection of N ϵ -(carboxymethyl)lysine (CML)

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Compound of Interest

Compound Name: *N*(6)-carboxymethyllysine

Cat. No.: B555349

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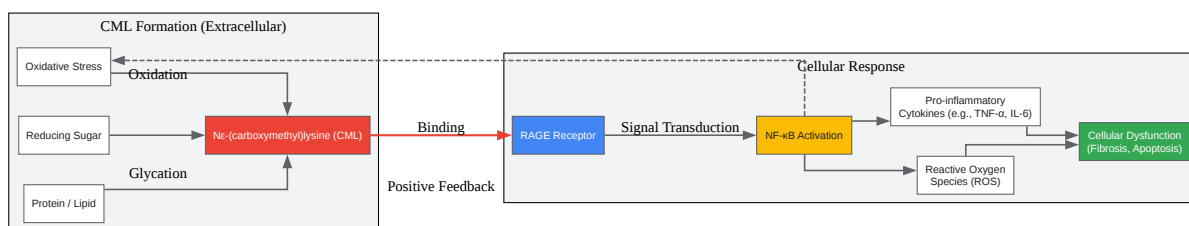
Introduction: The Significance of CML in Research

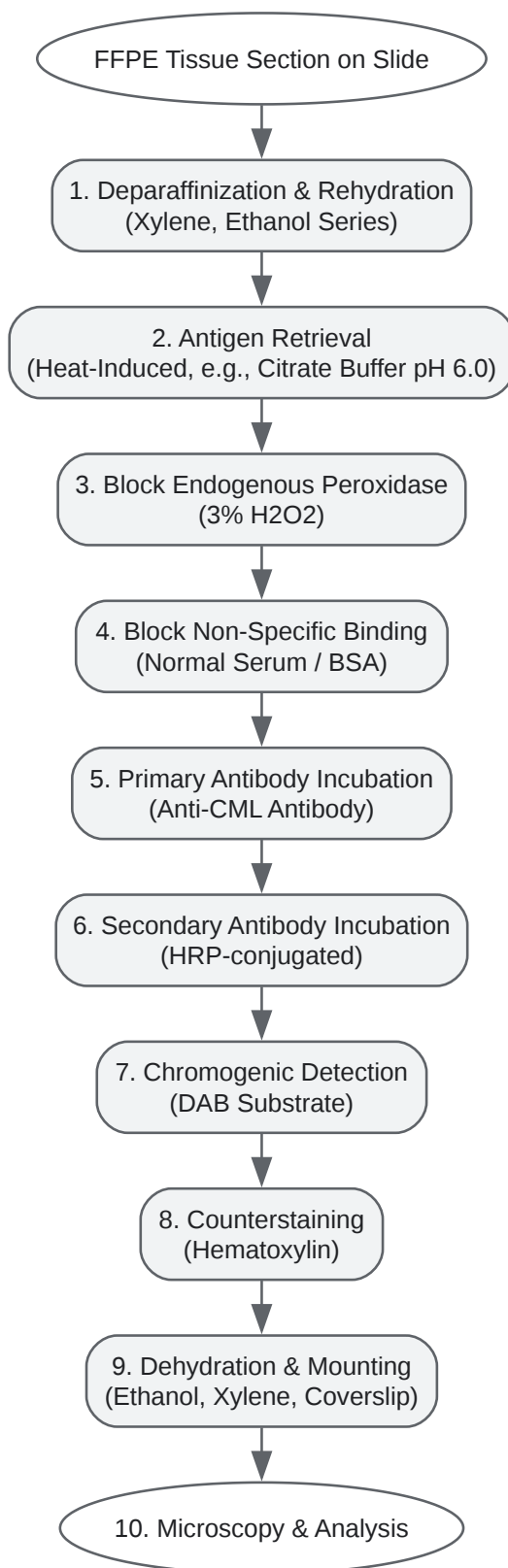
N ϵ -(carboxymethyl)lysine (CML) is a prominent, well-characterized Advanced Glycation End Product (AGE).[1] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. CML, specifically, is a marker of both glycation and oxidative stress, accumulating in tissues as a function of age and at an accelerated rate in pathologies like diabetes mellitus, atherosclerosis, and neurodegenerative diseases such as Alzheimer's.[1][2][3] Its accumulation can lead to protein cross-linking, inducing cellular dysfunction and contributing to the pathogenesis of various chronic diseases.[1]

Immunohistochemistry (IHC) provides an indispensable tool for visualizing the spatial distribution and localization of CML within the cytoarchitecture of tissue. This allows researchers to correlate the presence of this critical biomarker with specific cell types, tissue structures, and pathological features, offering insights into the mechanisms of disease.[3][4][5] These application notes provide a comprehensive guide to the principles, validation, and execution of a robust IHC protocol for the detection of CML.

The CML-RAGE Axis: A Key Signaling Pathway

The pathological effects of CML are often mediated through its interaction with the Receptor for Advanced Glycation End Products (RAGE). This binding event activates downstream signaling cascades, notably involving NF- κ B, which promotes the expression of pro-inflammatory cytokines and enhances oxidative stress, creating a vicious cycle of tissue damage. Understanding this pathway is crucial for interpreting CML staining in a biological context.





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